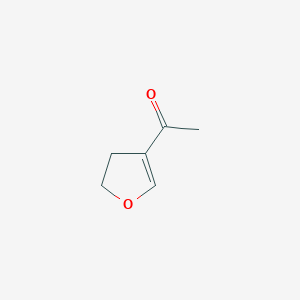
1-(4,5-Dihydrofuran-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-DIHYDROFURAN-3-YL)ETHANONE is an organic compound that belongs to the class of dihydrofurans Dihydrofurans are heterocyclic compounds containing a furan ring that is partially saturated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE can be synthesized through several methods. One efficient method involves the in situ formation of dihydrofurans from α-diazocarbonyl compounds. This process includes the formation of intermediates such as ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate, followed by reaction with primary amines . Another method involves the use of palladium-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions .
Industrial Production Methods: Industrial production of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(4,5-DIHYDROFURAN-3-YL)ETHANONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cycloaddition and other reactions that are crucial for its biological activity .
Comparación Con Compuestos Similares
2-Imino-2,5-dihydrofurans: These compounds share a similar dihydrofuran ring structure and exhibit versatile biological activities.
Benzofuran derivatives: These compounds have a benzene ring fused to a furan ring and are known for their pharmacological properties.
Uniqueness: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88825-40-5 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h4H,2-3H2,1H3 |
Clave InChI |
DZGWCZGAGHGTRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=COCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


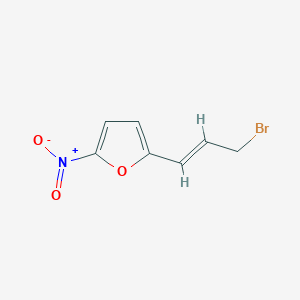
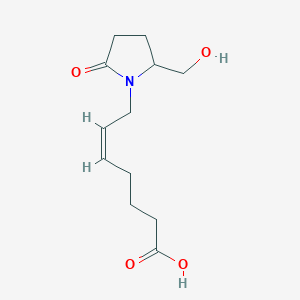
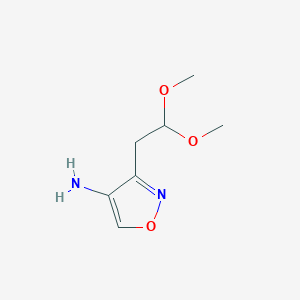
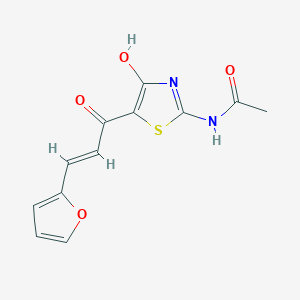
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
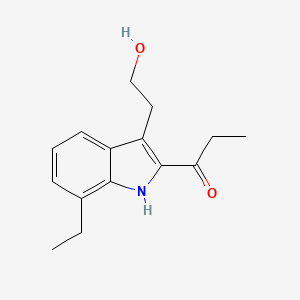
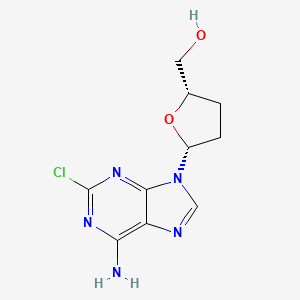

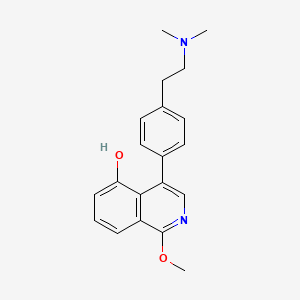
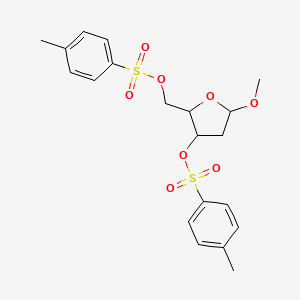

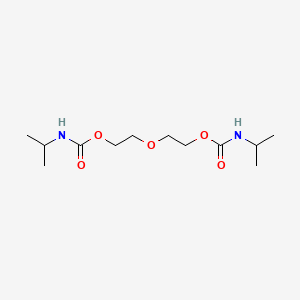

![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
